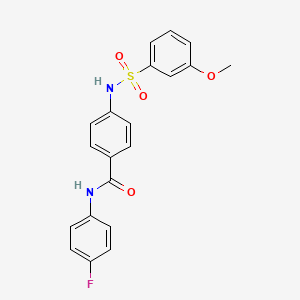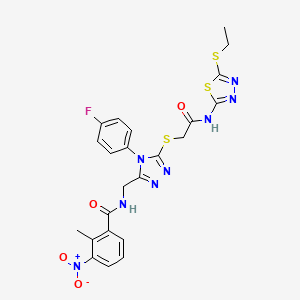
N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule. It contains a naphthalene ring which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The molecule also appears to have a nitro group (-NO2) and a carboxamide group (-CONH2), which are common in a wide range of organic compounds .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a twisted conformation, with the plane of the naphthalene ring system being inclined to the plane of the phenol ring .Chemical Reactions Analysis
Similar compounds have been found to exhibit moderate to high antiproliferative activity, indicating they may react with biological systems in a way that inhibits cell growth .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, the interatomic contacts in the crystal structure were explored using Hirshfeld surface analysis, which confirmed the predominance of dispersion forces in the crystal structure .Scientific Research Applications
Organic Synthesis and Chemical Properties
Amidine Protection for Solution Phase Library Synthesis : The utility of related chemical structures in organic synthesis has been demonstrated through the application of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol. This approach facilitates the multiparallel solution phase synthesis of substituted benzamidines, showcasing the potential of similar compounds in synthetic chemistry (Bailey et al., 1999).
Corrosion Inhibition
Corrosion Inhibition Studies : Research on N-Phenyl-benzamide derivatives, which share functional groups with N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide, indicates the significant role of methoxy and nitro substituents in enhancing corrosion inhibition efficiency. These findings could guide the development of new corrosion inhibitors for industrial applications (Mishra et al., 2018).
Antibacterial and Herbicidal Activity
Ring-Substituted Carboxanilides for Antibacterial and Herbicidal Uses : Studies have shown that certain ring-substituted carboxanilides exhibit significant antibacterial and herbicidal activities. These compounds demonstrate the potential for development into new herbicides and antibacterial agents, highlighting the versatility of naphthalene derivatives in addressing diverse biological challenges (Goněc et al., 2013).
Inhibition of Cell Adhesion
Inhibition of Cell Adhesion by Benzothiophene Derivatives : Derivatives of benzothiophene, sharing structural similarities with N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide, have been identified as inhibitors of E-selectin, ICAM-1, and VCAM-1 mediated cell adhesion. This suggests potential applications in developing treatments for inflammatory diseases and conditions characterized by excessive cell adhesion (Boschelli et al., 1995).
Fluorescent Properties and Applications
Fluorescent Properties of Benzothiophene Derivatives : The synthesis and study of fluorescent properties of derivatives similar in structure to N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide have led to the identification of compounds with potential applications as fluorescent markers or whiteners. This underscores the role of such compounds in material science, particularly in developing new fluorescent materials (Rangnekar & Shenoy, 1987).
Safety And Hazards
The safety and hazards of a compound depend on its specific chemical structure and properties. For a similar compound, the safety information includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c1-26-17-8-7-16(14-4-2-3-5-15(14)17)21-20(23)19-11-12-10-13(22(24)25)6-9-18(12)27-19/h2-11H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSJXPHMTYGIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxylic acid](/img/structure/B2661877.png)
![1-(benzo[d]isoxazol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)methanesulfonamide](/img/structure/B2661878.png)
![Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2661879.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2661880.png)
![4-[(3,4-Dihydro-1H-isoquinoline-2-carbothioyl)-amino]-benzoic acid ethyl ester](/img/structure/B2661882.png)
![[2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2661884.png)


![3-[(4-chlorophenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2661889.png)
![5-Butylsulfanyl-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661893.png)

![5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2661896.png)
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661898.png)